molecular formula C9H10O4 B000290 Flopropion CAS No. 2295-58-1

Flopropion

Katalognummer B000290
CAS-Nummer: 2295-58-1
Molekulargewicht: 182.17 g/mol
InChI-Schlüssel: PTHLEKANMPKYDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Flopropione is a chemical compound known for its spasmolytic or antispasmodic properties. It is primarily used to relieve spasms in patients with hepatobiliary disorders, pancreatitis, and urinary calculus. The compound acts as an inhibitor of catechol-O-methyltransferase, resulting in adrenergic action and anti-serotonin action .

Wissenschaftliche Forschungsanwendungen

Flopropione has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the effects of catechol-O-methyltransferase inhibition. In biology and medicine, flopropione is used to investigate its potential therapeutic effects on various disorders, including skin inflammation and spasms. Recent studies have shown that flopropione can selectively inhibit overactive warmth-sensitive calcium-permeable transient receptor potential vanilloid-3 channels, making it a valuable tool for understanding the pharmacology of these channels and their role in skin disorders .

Wirkmechanismus

The mechanism of action of flopropione involves the inhibition of catechol-O-methyltransferase, which leads to an increase in the levels of catecholamines, resulting in adrenergic action. Additionally, flopropione exerts anti-serotonin effects by antagonizing serotonin receptors. This dual action contributes to its spasmolytic properties. Recent research has also identified flopropione as a selective inhibitor of transient receptor potential vanilloid-3 channels, which are involved in skin inflammation .

Safety and Hazards

Flopropione is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Flopropione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of flopropione can yield corresponding carboxylic acids, while reduction can lead to the formation of alcohols .

Vergleich Mit ähnlichen Verbindungen

Flopropione is unique in its dual action as a catechol-O-methyltransferase inhibitor and serotonin receptor antagonist. Similar compounds include other catechol-O-methyltransferase inhibitors like entacapone and tolcapone, which are primarily used in the treatment of Parkinson’s disease. flopropione’s additional anti-serotonin action and its selective inhibition of transient receptor potential vanilloid-3 channels set it apart from these compounds .

Eigenschaften

IUPAC Name

1-(2,4,6-trihydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-2-6(11)9-7(12)3-5(10)4-8(9)13/h3-4,10,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHLEKANMPKYDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045851
Record name Flopropione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2295-58-1
Record name Flopropione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2295-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flopropione [INN:DCF:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002295581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name flopropione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757392
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name flopropione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97909
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Propanone, 1-(2,4,6-trihydroxyphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Flopropione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Flopropione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.221
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLOPROPIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05V5NVB5Y1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flopropione
Reactant of Route 2
Reactant of Route 2
Flopropione
Reactant of Route 3
Reactant of Route 3
Flopropione
Reactant of Route 4
Reactant of Route 4
Flopropione
Reactant of Route 5
Reactant of Route 5
Flopropione
Reactant of Route 6
Reactant of Route 6
Flopropione

Q & A

Q1: How does flopropione exert its spasmolytic effects? Is it truly through catechol-O-methyltransferase (COMT) inhibition?

A1: Contrary to previous beliefs, research suggests that flopropione's spasmolytic action is unlikely due to COMT inhibition or serotonin antagonism. [] Studies on guinea pig ureter and sphincter of Oddi revealed that flopropione's inhibitory effects on contractions were not reversed by α- and β-blockers or affected by the COMT inhibitor entacapone. [] Instead, its mechanism might involve modulating ryanodine and/or inositol 1,4,5-trisphosphate (IP3) receptors, which regulate periodic calcium release from intracellular stores, leading to disruption of coordinated calcium dynamics and muscle relaxation. []

Q2: What is the relationship between molecular mobility and flopropione's crystallization behavior?

A2: Flopropione exhibits a significant decrease in crystallization rate at temperatures below its glass transition temperature (Tg). [] This is attributed, in part, to its lower molecular mobility compared to other compounds like nifedipine. [] Enthalpy relaxation and 1H-NMR relaxation measurements confirm that flopropione possesses slower molecular mobility below its Tg, contributing to its resistance to crystallization at lower temperatures. [, ]

Q3: Can flopropione's crystallization onset be predicted using molecular mobility data?

A3: Yes, studies suggest a correlation between the onset of crystallization and molecular mobility above Tg for flopropione. [] This correlation can be used to predict crystallization onset times at lower temperatures (below Tg) using mobility data collected at temperatures above Tg. [] For instance, predicted crystallization onset times at 35°C and 40°C for flopropione aligned well with experimental observations. [] This suggests that understanding the relationship between molecular mobility and crystallization could be beneficial for developing stability testing protocols for amorphous flopropione.

Q4: What unique characteristic does flopropione exhibit in forming complexes with cationic surfactants?

A4: Flopropione, being a water-insoluble drug, can form crystalline complexes with cationic surfactants like hexadecyltrimethylammonium bromide. [] These complexes demonstrate significantly higher solubility and thermostability compared to flopropione alone. [] X-ray diffraction analysis of these complexes reveals that flopropione molecules are sandwiched between the alkyl chains of the surfactant molecules, contributing to their altered physicochemical properties. []

Q5: How is flopropione used in the management of ureteral stones?

A5: Flopropione, as an antispasmodic agent, is commonly used in combination with other medications to facilitate the spontaneous passage of ureteral stones, particularly in Japan. [, ] Clinical trials have shown that adding flopropione to a treatment regimen including an alpha-1 blocker (like naftopidil) and a supplement like Quercus salicina Blume/Quercus stenophylla Makino extract significantly increases the rate of ureteral stone expulsion. [, ] This approach is particularly effective for stones smaller than 6 mm in diameter. []

Q6: What analytical methods are employed for the quantification of flopropione in pharmaceutical formulations?

A6: Ultraviolet (UV) spectrophotometry is a commonly used method for determining flopropione content in tablets. [] This method utilizes alcohol as a solvent and measures absorbance at a wavelength of 286 nm. [] It offers good linearity and accuracy, making it suitable for quality control purposes. []

Q7: What is the molecular formula and molecular weight of flopropione?

A7: Flopropione's molecular formula is C12H16O3, and its molecular weight is 208.25 g/mol.

Q8: Can flopropione be used as a substrate for enzymatic reactions?

A8: Yes, flopropione can act as a substrate for di-C-glycosyltransferases, such as GgCGT from Glycyrrhiza glabra. [] GgCGT catalyzes a two-step di-C-glycosylation of flopropione-containing substrates with high efficiency. [] This enzymatic modification can lead to the synthesis of C-glycosides with potential medicinal properties. []

Q9: What are the potential applications of flopropione beyond its current uses?

A9: While primarily known for its spasmolytic properties, flopropione's potential extends to other areas:

  • Skin inflammation: Research indicates that flopropione selectively inhibits overactive warmth-sensitive transient receptor potential vanilloid 3 (TRPV3) channels, which could be beneficial for treating skin inflammation. []
  • Anticonvulsant activity: Preliminary studies suggest potential anticonvulsant effects of flopropione, although the mechanism remains unclear and requires further investigation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.